3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid
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Overview
Description
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.204. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is 1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a powder at room temperature . .
Scientific Research Applications
Summary of the Application
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These compounds are designed to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities, which is a monomeric enzyme containing heme. The excessive activation of IDO1 has been shown to be closely related to the pathogenesis of cancer and other diseases .
Methods of Application or Experimental Procedures
The compounds were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . To demonstrate the inhibitory effect of the designed compounds against IDO1, HeLa cells were seeded at 50,000–60,000 cells per well into a 96-well plate in 100 μL of Dulbecco’s modified Eagle’s medium, which is a complete growth medium for 12–18 h .
Results or Outcomes Obtained
The compounds were found to be capable of suppressing IDO1 activities in in vitro experiments . The inhibitory activity of one of the compounds, referred to as 5b, reached a significant level .
Application in Drug Development
Summary of the Application
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used as a raw material in the development of protease degradation drugs . The molecular structure of pomalidomide, which includes “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid”, is usually used as the ligand for E3 ligase in PROTAC production .
Methods of Application or Experimental Procedures
The compounds were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .
Results or Outcomes Obtained
The compounds were found to be capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . The inhibitory activity of one of the compounds, referred to as 5b, reached a significant level .
Application in Formulation Development
Summary of the Application
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the development of formulations, processes, and solid forms relating to salts of and solid forms comprising free base or salts .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes Obtained
The specific results or outcomes obtained for this application are not provided in the source .
Application in Antibody Research
Summary of the Application
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the development of antibodies to TNF. It has been found to completely block silica-induced lung fibrosis in mice .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes Obtained
The specific results or outcomes obtained for this application are not provided in the source .
Application in the Preparation of Substituted Isoindolines
Summary of the Application
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is used in the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes Obtained
The specific results or outcomes obtained for this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWPBONCVUKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.